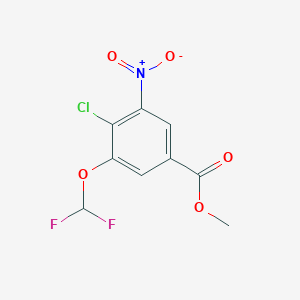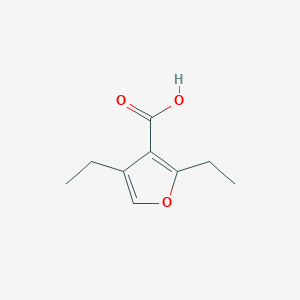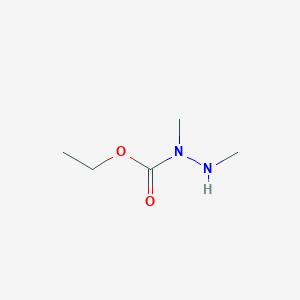
Ethyl 1,2-dimethylhydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,2-dimethylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of an ethyl ester group attached to a hydrazine moiety, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2-dimethylhydrazine-1-carboxylate typically involves the reaction of ethyl chloroformate with 1,2-dimethylhydrazine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
C2H5OCOCl+H2NN(CH3)2→C2H5OCO-NN(CH3)2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 1,2-dimethylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydrazones, while reduction can produce various hydrazine derivatives.
科学的研究の応用
Ethyl 1,2-dimethylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ethyl 1,2-dimethylhydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
Diethyl 1,2-hydrazinedicarboxylate: Similar in structure but with two ethyl ester groups.
1,2-Dimethylhydrazine: Lacks the ester group, making it more reactive.
Ethyl hydrazinecarboxylate: Contains a single methyl group instead of two.
Uniqueness
Ethyl 1,2-dimethylhydrazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl substitution provides steric hindrance, affecting its reactivity and interaction with other molecules.
特性
CAS番号 |
15429-38-6 |
|---|---|
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC名 |
ethyl N-methyl-N-(methylamino)carbamate |
InChI |
InChI=1S/C5H12N2O2/c1-4-9-5(8)7(3)6-2/h6H,4H2,1-3H3 |
InChIキー |
DBOKLWURNXIYJU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


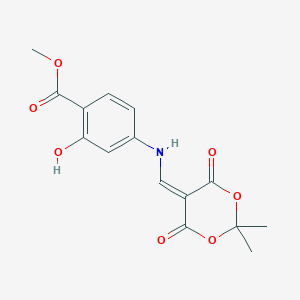
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
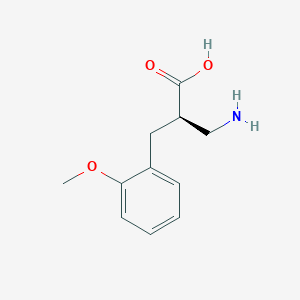
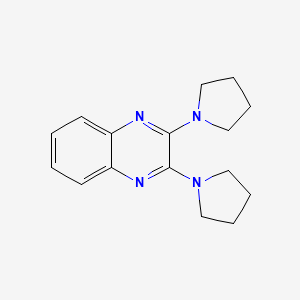
![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
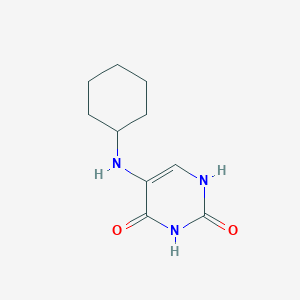
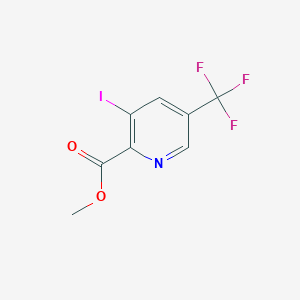
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
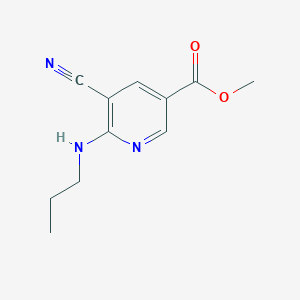
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
